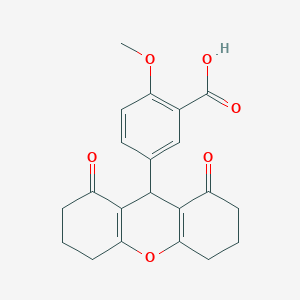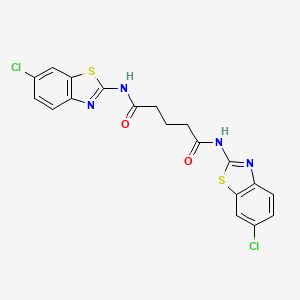![molecular formula C22H27N3O2S B3620963 1-(4-TERT-BUTYLBENZOYL)-3-[2-(MORPHOLIN-4-YL)PHENYL]THIOUREA](/img/structure/B3620963.png)
1-(4-TERT-BUTYLBENZOYL)-3-[2-(MORPHOLIN-4-YL)PHENYL]THIOUREA
Descripción general
Descripción
1-(4-TERT-BUTYLBENZOYL)-3-[2-(MORPHOLIN-4-YL)PHENYL]THIOUREA is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound consists of a thiourea backbone with a 4-tert-butylbenzoyl group and a 2-(morpholin-4-yl)phenyl group attached to it. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-TERT-BUTYLBENZOYL)-3-[2-(MORPHOLIN-4-YL)PHENYL]THIOUREA typically involves the reaction of 4-tert-butylbenzoyl chloride with 2-(morpholin-4-yl)aniline in the presence of a base, followed by the addition of thiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-tert-butylbenzoyl chloride reacts with 2-(morpholin-4-yl)aniline in the presence of a base (e.g., triethylamine) to form an intermediate.
Step 2: The intermediate is then treated with thiourea to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process by providing better control over reaction conditions and minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-TERT-BUTYLBENZOYL)-3-[2-(MORPHOLIN-4-YL)PHENYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-(4-TERT-BUTYLBENZOYL)-3-[2-(MORPHOLIN-4-YL)PHENYL]THIOUREA has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of 1-(4-TERT-BUTYLBENZOYL)-3-[2-(MORPHOLIN-4-YL)PHENYL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-TERT-BUTYL-PHENYL)-1-MORPHOLIN-4-YL-ETHANETHIONE: This compound shares structural similarities with 1-(4-TERT-BUTYLBENZOYL)-3-[2-(MORPHOLIN-4-YL)PHENYL]THIOUREA, particularly the presence of the tert-butyl and morpholinyl groups.
Other Thiourea Derivatives: Various thiourea derivatives with different substituents can be compared based on their chemical properties and applications.
Uniqueness
This compound is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in diverse research areas.
Propiedades
IUPAC Name |
4-tert-butyl-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c1-22(2,3)17-10-8-16(9-11-17)20(26)24-21(28)23-18-6-4-5-7-19(18)25-12-14-27-15-13-25/h4-11H,12-15H2,1-3H3,(H2,23,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSNJUIMBBECMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-METHYL-N-[(4-{[(2-METHYLPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE](/img/structure/B3620890.png)
![2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE](/img/structure/B3620903.png)
![N-(2-furylmethyl)-4-[(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]cyclohexanecarboxamide](/img/structure/B3620904.png)

![2-(2-isopropyl-5-methylphenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B3620928.png)
![N-cycloheptyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3620936.png)
![N-[4-(aminosulfonyl)benzyl]-3-(3-chlorophenyl)acrylamide](/img/structure/B3620941.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[3-(3-nitrophenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B3620942.png)
![methyl {[5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B3620947.png)
![2-[4-(Benzyloxy)phenyl]-3-methylquinoline-4-carboxylic acid](/img/structure/B3620951.png)
![ethyl 4-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B3620959.png)

![4-FLUORO-N-{[1-(4-FLUOROBENZENESULFONYL)PIPERIDIN-4-YL]METHYL}BENZENE-1-SULFONAMIDE](/img/structure/B3620976.png)
